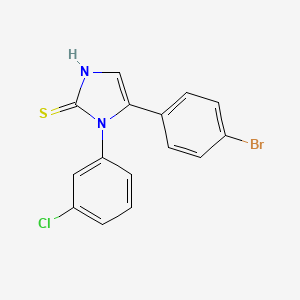
5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol
Descripción general
Descripción
5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol (5-4BP-1-3CP-1H-I2T) is a sulfur-containing heterocyclic compound that belongs to the family of imidazole derivatives. It is a colorless solid with a molecular weight of 346.36 g/mol and a melting point of 165-166 °C. 5-4BP-1-3CP-1H-I2T is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Properties
- The structural analysis of compounds similar to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol has been a subject of interest in crystallography. These studies involve understanding the orientation of different phenyl rings relative to the imidazole ring and exploring intermolecular interactions within crystal structures (Mohamed et al., 2013).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand the inhibitory activity of related compounds against specific target proteins, offering insights into potential applications in antimicrobial therapy (Sharma et al., 2018).
Synthesis Techniques
- Research on synthesizing benzimidazoles and related heterocyclic compounds from o-bromophenyl isocyanides, like those structurally related to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol, provides insight into novel methods for creating such compounds (Lygin & Meijere, 2009).
Antimicrobial Applications
- The synthesis of novel imidazoles, including those structurally similar to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol, has been explored for their potent antimicrobial properties, indicating potential applications in clinical medicine (Narwal et al., 2012).
Photophysical Studies
- Imidazole-based molecules, including those structurally akin to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol, have been studied for their excited-state intramolecular proton transfer properties, revealing potential in photophysical applications (Somasundaram et al., 2018).
Corrosion Inhibition
- Research into the corrosion inhibition properties of benzimidazole derivatives, which are chemically related to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol, has been conducted, showcasing their potential in protecting metals in acidic environments (Ammal et al., 2018).
Propiedades
IUPAC Name |
4-(4-bromophenyl)-3-(3-chlorophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2S/c16-11-6-4-10(5-7-11)14-9-18-15(20)19(14)13-3-1-2-12(17)8-13/h1-9H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICODQVLYYGIAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CNC2=S)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



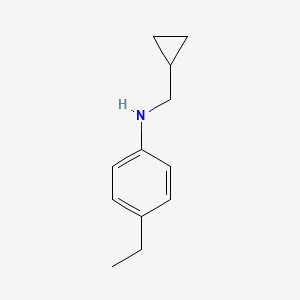
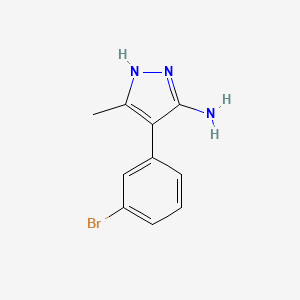
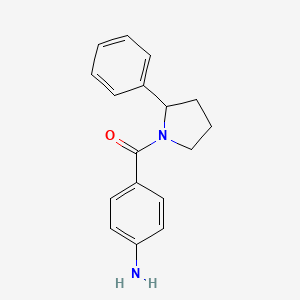
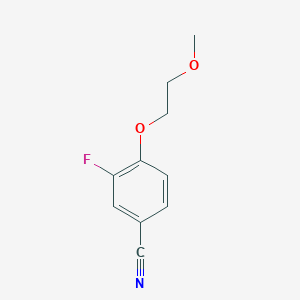
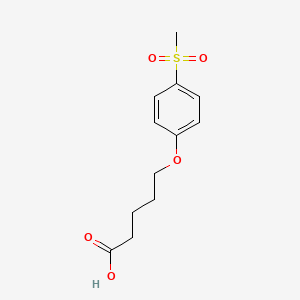
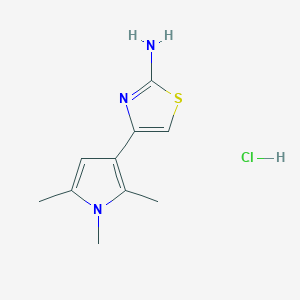

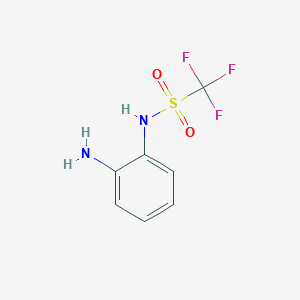
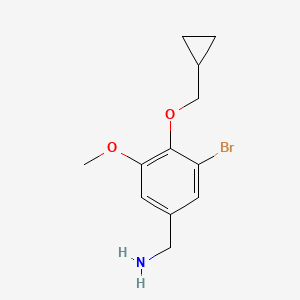
![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)
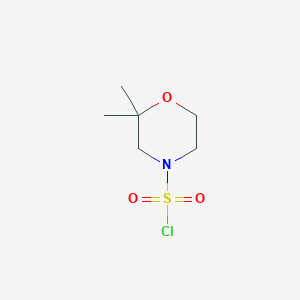
![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)
